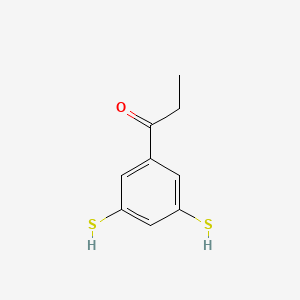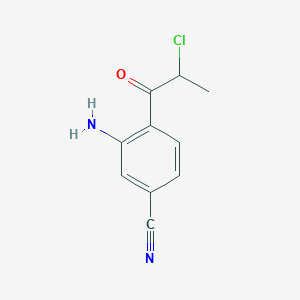
1-(1-Methylpyrrolidin-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methylpyrrolidin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H13NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
The synthesis of 1-(1-Methylpyrrolidin-3-yl)ethan-1-one can be achieved through several routes. One common method involves the reaction of 1-methylpyrrolidine with acetyl chloride under controlled conditions. The reaction typically proceeds as follows:
Reaction with Acetyl Chloride:
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
化学反应分析
1-(1-Methylpyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction typically yields alcohols or amines.
-
Substitution
Reagents: Various nucleophiles or electrophiles.
Conditions: Can be carried out under a range of conditions, depending on the desired substitution.
Products: Substitution reactions can introduce different functional groups into the molecule.
科学研究应用
1-(1-Methylpyrrolidin-3-yl)ethan-1-one has several applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis.
- Serves as a precursor for the synthesis of more complex molecules.
-
Biology
- Investigated for its potential biological activity.
- Used in the study of enzyme interactions and metabolic pathways.
-
Medicine
- Explored for its potential therapeutic properties.
- May serve as a lead compound for drug development.
-
Industry
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-(1-Methylpyrrolidin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include:
-
Enzyme Inhibition
- The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
-
Receptor Modulation
- It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
相似化合物的比较
1-(1-Methylpyrrolidin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
-
2-(1-Methylpyrrolidin-3-yl)ethan-1-ol
- Similar structure but contains a hydroxyl group instead of a ketone.
- Different reactivity and potential applications.
-
1-(2-Methylpyrrolidin-1-yl)ethan-1-one
- Structural isomer with the methyl group on a different position.
- May exhibit different chemical and biological properties.
-
®-2-(1-Methylpyrrolidin-3-yl)ethan-1-ol
- Enantiomeric form with potential differences in biological activity.
属性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC 名称 |
1-(1-methylpyrrolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H13NO/c1-6(9)7-3-4-8(2)5-7/h7H,3-5H2,1-2H3 |
InChI 键 |
ZEHJXVVABQHKFW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CCN(C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


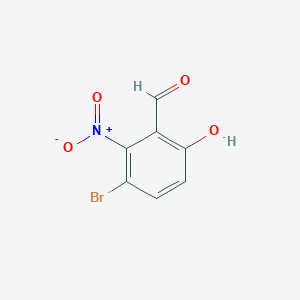
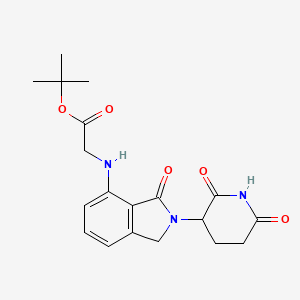

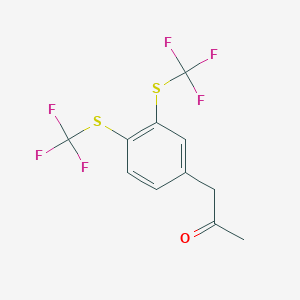
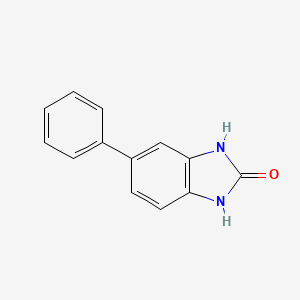
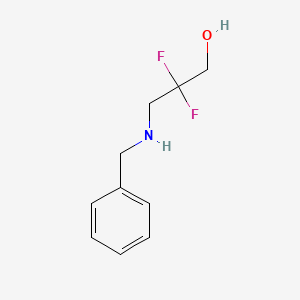

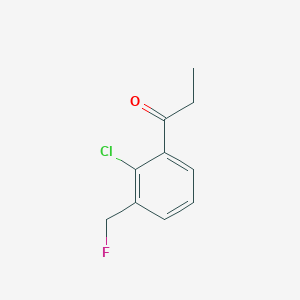
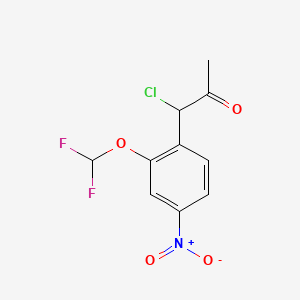
![1-[2-Hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid](/img/structure/B14061971.png)
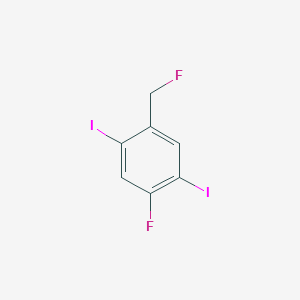
![[2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14061999.png)
